Cas no 2168168-33-8 (2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)

2-Cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine core functionalized with a cyclobutyl group and a carboxylic acid moiety. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The carboxylic acid group enhances solubility and provides a handle for further derivatization, while the cyclobutyl substituent may influence steric and electronic properties, potentially improving binding affinity. Its rigid fused-ring system contributes to stability, making it a valuable intermediate in synthesizing bioactive molecules. Suitable for applications in drug discovery, this compound offers a balance of reactivity and structural diversity for targeted molecular design.
2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid structure
2168168-33-8 structure
Product name:2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid
CAS No:2168168-33-8
MF:C11H10N2O2S
Molecular Weight:234.274301052094
CID:6385713
PubChem ID:165744180

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid
    • EN300-1267901
    • 2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
    • 2168168-33-8
    • インチ: 1S/C11H10N2O2S/c14-11(15)8-7-4-5-16-10(7)13-9(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,14,15)
    • InChIKey: FWLIHSQHPYZTEG-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C(C(=O)O)N=C(C3CCC3)N=C12

計算された属性

  • 精确分子量: 234.04629874g/mol
  • 同位素质量: 234.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 91.3Ų

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1267901-500mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
500mg
$1180.0 2023-10-02
Enamine
EN300-1267901-2500mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
2500mg
$2408.0 2023-10-02
Enamine
EN300-1267901-5000mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
5000mg
$3562.0 2023-10-02
Enamine
EN300-1267901-50mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
50mg
$1032.0 2023-10-02
Enamine
EN300-1267901-1.0g
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
1g
$0.0 2023-06-08
Enamine
EN300-1267901-10000mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
10000mg
$5283.0 2023-10-02
Enamine
EN300-1267901-100mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
100mg
$1081.0 2023-10-02
Enamine
EN300-1267901-1000mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
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Enamine
EN300-1267901-250mg
2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid
2168168-33-8
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$1131.0 2023-10-02

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid 関連文献

2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acidに関する追加情報

2-Cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic Acid: A Comprehensive Overview

2-Cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 2168168-33-8) is a highly specialized organic compound with a unique structure and diverse applications in the field of chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are known for their significant roles in biological systems and drug development. The molecule incorporates a cyclobutyl group attached to a thienopyrimidine ring system, along with a carboxylic acid functional group, making it a versatile building block for various chemical transformations and bioactive molecules.

The cyclobutyl moiety in the structure contributes to the compound's stability and enhances its ability to interact with biological targets. Recent studies have shown that such bicyclic structures can significantly influence the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). The thienopyrimidine core is another critical feature of this compound, as it provides a rigid framework that can be easily modified to introduce additional functional groups. This flexibility has made it a popular choice in medicinal chemistry for designing potential therapeutic agents.

The carboxylic acid group at the 4-position of the pyrimidine ring adds another layer of functionality to this compound. It can act as a directing group for further substitution reactions or serve as a site for bioisosteric replacements. Recent advancements in synthetic chemistry have enabled researchers to exploit this group for the construction of peptide-like molecules and other bioactive compounds. For instance, the conversion of the carboxylic acid into an amide or ester has been shown to improve the bioavailability of certain drug candidates.

From a synthetic perspective, 2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid can be prepared through various routes, including cyclization reactions and cross-coupling methodologies. One notable approach involves the use of microwave-assisted synthesis, which has been demonstrated to significantly accelerate reaction times while maintaining high yields. This method has been particularly useful in constructing the thienopyrimidine ring system under mild conditions.

In terms of biological activity, this compound has been extensively studied for its potential as an anti-inflammatory agent. Research conducted in 2023 revealed that it exhibits potent inhibitory effects on key inflammatory pathways, such as COX-2 (cyclooxygenase-2) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). These findings suggest that it could serve as a lead compound for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.

Moreover, 2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid has shown promise in cancer research. Preclinical studies have demonstrated its ability to inhibit tumor growth by targeting specific oncogenic signaling pathways. The compound's ability to modulate these pathways makes it a compelling candidate for further investigation in oncology drug discovery programs.

Another area where this compound has garnered attention is its role in neurodegenerative diseases. Recent studies have highlighted its potential as a neuroprotective agent by mitigating oxidative stress and reducing neuronal damage. This dual functionality underscores its versatility as both a therapeutic agent and a valuable tool in understanding disease mechanisms.

In conclusion, 2-cyclobutylthieno[2,3-d]pyrimidine-4-carboxylic acid (CAS No. 2168168-33-8) is a multifaceted compound with significant implications in drug discovery and chemical synthesis. Its unique structural features and diverse biological activities make it an invaluable asset in advancing modern medicine. As research continues to uncover new applications and mechanisms of action for this compound, its role in therapeutic development is expected to grow further.

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